2-(Benzenesulfonyl)-2-methyldecanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
922172-17-6 |
|---|---|
Molecular Formula |
C17H26O3S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-methyldecanal |
InChI |
InChI=1S/C17H26O3S/c1-3-4-5-6-7-11-14-17(2,15-18)21(19,20)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3 |
InChI Key |
NBUGXDNJPNYYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C=O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 2 Benzenesulfonyl 2 Methyldecanal Derivatives
Mechanistic Investigations of α-Sulfonylation Reactions
The introduction of a sulfonyl group at the α-position of an aldehyde is a key transformation for synthesizing compounds like 2-(benzenesulfonyl)-2-methyldecanal. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.
The copper-catalyzed oxidative coupling of secondary aldehydes and sulfinate salts to form α-sulfonyl aldehydes has been shown to proceed through a complex mechanism involving both ionic and radical pathways. rsc.orgrsc.orgimperial.ac.uknih.gov This dual mechanistic nature has been proposed based on experimental evidence, including control and radical trapping experiments. rsc.org
The proposed catalytic cycle begins with the coordination of the aldehyde to a Cu(II) complex, which increases the acidity of the α-proton. Deprotonation then leads to the formation of a copper enolate intermediate. From this point, the reaction can diverge into two competing pathways rsc.org:
Ionic Pathway: The copper center in the enolate intermediate is oxidized to a Cu(III) species. This is followed by a nucleophilic attack from the sulfinate salt, yielding the α-sulfonyl aldehyde and a Cu(I) intermediate, which is then re-oxidized to complete the catalytic cycle.
Radical Pathway: Alternatively, the sulfinate salt can be oxidized to a sulfonyl radical. This radical then directly attacks the copper enolate intermediate to form the desired product. rsc.org The decomposition of certain compounds, like aryldiazene sulfonates, can also proceed via either ionic or radical routes depending on the solvent, with radical intermediates being detected in less polar environments. researchgate.net This combined radical and ionic approach has also been explored for the enantioselective synthesis of other functionalized molecules. nih.gov
A plausible mechanism for the α-sulfonylation of branched aldehydes is detailed in the table below.
| Step | Description | Intermediate |
| 1 | Coordination of the aldehyde to the Cu(II) catalyst. | Aldehyde-Cu(II) complex |
| 2 | Deprotonation at the α-carbon. | Copper enol/enolate |
| 3a (Ionic) | Oxidation of the copper center. | Cu(III) intermediate |
| 4a (Ionic) | Nucleophilic attack by the sulfinate. | Product and Cu(I) |
| 3b (Radical) | Oxidation of the sulfinate salt. | Sulfonyl radical |
| 4b (Radical) | Attack of the sulfonyl radical on the enolate. | Product and Cu(I) |
| 5 | Re-oxidation of Cu(I) to Cu(II). | Cu(II) catalyst |
This table is a simplified representation of the proposed dual mechanistic pathway for copper-catalyzed α-sulfonylation of aldehydes. rsc.org
The functionalization of C–H bonds is a powerful strategy in organic synthesis, and the use of directing groups can control the selectivity of these reactions. snnu.edu.cnrsc.org Transient directing groups, which are formed and hydrolyzed in situ, offer an efficient alternative to traditional methods that require separate installation and removal steps. snnu.edu.cnrsc.orgrsc.org
For aldehydes, transient imine formation is a common strategy. rsc.orgresearchgate.netnih.gov An amine co-catalyst, such as an amino acid, reacts reversibly with the aldehyde to form an imine. nih.gov This imine, along with another functional group on the amine (like a carboxylate), can then act as a bidentate directing group, coordinating to a metal catalyst (e.g., palladium) and directing the functionalization to a specific C–H bond. researchgate.netnih.gov This strategy has been successfully applied to the β-C(sp³)–H arylation of tertiary aliphatic aldehydes. researchgate.net The key criteria for a successful transient directing group include chemoselective and reversible formation, stability during the reaction, and non-interference with the desired transformation. snnu.edu.cn
Single-electron transfer (SET) is a fundamental process in many radical reactions. mdpi.com In the context of aldehyde chemistry, SET can be used to generate ketyl radicals, which are valuable nucleophilic radical intermediates. acs.org However, the direct reduction of aldehydes to ketyl radicals is challenging due to their high negative reduction potentials. acs.org
Alternative strategies to access ketyl radicals from aldehydes have been developed that avoid this difficult reduction. One such method involves the in situ formation of an α-hydroxy sulfinate adduct, which can then undergo a photoredox-catalyzed oxidative desulfination to generate the ketyl radical anion. acs.org This approach, which proceeds under mild conditions, has been successfully applied to ketyl-olefin couplings. acs.org SET processes are also implicated in the photoinduced iron-catalyzed C-H alkylation of N-sulfonyl ketimines, where a radical-radical coupling between a cycloalkyl radical and a ketimine cation radical is proposed. oaepublish.com
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For aldehydes, a common activation mode involves the formation of an enamine intermediate with a chiral secondary amine catalyst. youtube.com This enamine is a better nucleophile than the corresponding enol and can react with various electrophiles. youtube.com This strategy has been widely used for the enantioselective α-functionalization of aldehydes, including halogenations. nih.gov
The formation of the enamine can be followed by an oxidation step to generate a radical cation, which can then react with a nucleophile. nih.gov This singly occupied molecular orbital (SOMO) activation approach has been used for the enantioselective α-nitroalkylation of aldehydes. nih.gov
While Breslow intermediates are typically associated with N-heterocyclic carbene (NHC) catalysis in reactions of aldehydes, the broader concept of organocatalytic activation of amides has also been explored. For instance, a bifunctional organocatalyst can promote the asymmetric activation of N-sulfonyl amide C-N bonds to generate axially chiral biaryl amino acids. nih.gov
| Activation Mode | Catalyst Type | Key Intermediate | Typical Reaction |
| Enamine Catalysis | Chiral Secondary Amine | Enamine | α-Alkylation, α-Halogenation nih.govyoutube.com |
| SOMO Catalysis | Chiral Secondary Amine + Oxidant | Enamine Radical Cation | α-Nitroalkylation nih.gov |
| NHC Catalysis | N-Heterocyclic Carbene | Breslow Intermediate | Benzoin Condensation |
| Bifunctional Organocatalysis | e.g., Quinine-derived urea | - | Asymmetric Amide C-N Activation nih.gov |
This table summarizes key organocatalytic activation modes relevant to aldehyde and amide functionalization.
Stereochemical Aspects of Reactions Involving α-Sulfonyl Aldehydes
Controlling the stereochemistry of reactions is a central goal of modern organic synthesis. For reactions involving α-sulfonyl aldehydes, the creation of new stereocenters with high selectivity is of paramount importance.
The stereochemical outcome of nucleophilic additions to aldehydes can often be predicted and controlled. diva-portal.org In reactions involving α-chiral aldehydes, the existing stereocenter can influence the facial selectivity of the incoming nucleophile. rsc.org The Felkin-Anh model is often used to predict the stereochemical outcome of such reactions. youtube.com
In the context of radical reactions, achieving high stereoselectivity can be more challenging. However, recent advances have demonstrated that radical additions to aldehydes can be rendered highly stereoselective. For example, a synergistic triple-catalysis approach has been developed for the asymmetric α-C–H addition of N-sulfonyl amines to aldehydes, allowing for the synthesis of β-amino alcohols with two adjacent stereocenters with high diastereoselectivity and enantioselectivity. acs.org The use of alcohol dehydrogenases has also been shown to be effective in the atroposelective desymmetrization of biaryl dialdehydes, producing axially chiral aldehydes with high enantiomeric excess. acs.org The term stereoselectivity refers to the preference for the formation of one stereoisomer over another, which is distinct from stereospecificity where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org
Diastereoselective and Enantioselective Transformations
The chiral center at the α-position of this compound derivatives makes them valuable substrates in stereoselective synthesis. The sulfonyl group, in conjunction with the aldehyde, plays a crucial role in directing the stereochemical outcome of various transformations.
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. For instance, the use of chiral secondary amine catalysts can facilitate the enantioselective α-sulfenylation of aldehydes, a process that allows for the introduction of a sulfur-containing moiety with high stereocontrol. researchgate.net While not directly involving a sulfonyl group, this highlights the potential for catalytic enantioselective reactions at the α-position of aldehydes.
Furthermore, enantioselective organocatalytic conjugate additions to vinyl sulfones have been developed, yielding chiral γ-gem-sulfonyl aldehydes with high enantiomeric excess. youtube.com This demonstrates the utility of chiral catalysts in controlling the stereochemistry of reactions involving sulfonyl-containing compounds. In the context of this compound, similar catalytic systems could be envisioned for diastereoselective and enantioselective transformations, leveraging the existing chiral center and the electronic influence of the sulfonyl group.
The diastereoselective addition of nucleophiles to α-alkoxy aldehydes has been shown to proceed with high syn-selectivity in the presence of a Lewis acid like MgBr₂·OEt₂. nih.gov This suggests that the stereochemical outcome of nucleophilic additions to the aldehyde of this compound derivatives could be effectively controlled by the appropriate choice of reagents and catalysts, leading to the formation of specific diastereomers.
Recent advancements have also demonstrated the use of chiral catalysts in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a foundational reaction in asymmetric synthesis. wordpress.com While targeting a ketone, the principles of stereocontrol through catalysis are directly applicable to the aldehyde functionality in this compound.
The following table summarizes representative examples of stereoselective transformations relevant to α-sulfonyl aldehydes:
| Reaction Type | Catalyst/Reagent | Substrate Type | Product | Stereoselectivity |
| α-Sulfenylation | Chiral secondary amine | Aldehyde | α-Sulfenylated aldehyde | High enantioselectivity researchgate.net |
| Conjugate Addition | Chiral amine | Vinyl sulfone | γ-gem-Sulfonyl aldehyde | High enantioselectivity youtube.com |
| Cyanohydrin Formation | MgBr₂·OEt₂ | α-Alkoxy aldehyde | syn-Cyanohydrin | High diastereoselectivity nih.gov |
Reactivity of the Aldehyde Functionality in the Presence of an α-Sulfonyl Group
The aldehyde group is the primary site of reactivity in this compound. However, the adjacent sulfonyl group significantly modulates its electrophilicity and susceptibility to various reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.comyoutube.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond. khanacademy.orgyoutube.com The presence of the strongly electron-withdrawing benzenesulfonyl group at the α-position of this compound is expected to enhance the electrophilicity of the carbonyl carbon. researchgate.netmasterorganicchemistry.comrsc.org This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com
The general mechanism of nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to reduced steric hindrance and greater polarization. libretexts.orgyoutube.com The electron-withdrawing nature of the sulfonyl group in this compound further activates the aldehyde towards nucleophilic attack compared to simple aliphatic aldehydes. researchgate.netmasterorganicchemistry.comrsc.org
The table below illustrates the expected impact of the α-sulfonyl group on the reactivity of the aldehyde towards various nucleophiles:
| Nucleophile | Expected Reactivity with this compound | Rationale |
| Grignard Reagents (R-MgX) | High | Strong nucleophile attacking a highly electrophilic carbonyl. |
| Organolithium Reagents (R-Li) | High | Strong nucleophile attacking a highly electrophilic carbonyl. |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | High | Reduction of the activated aldehyde to the corresponding alcohol. |
| Cyanide (CN⁻) | High | Formation of a cyanohydrin with an activated aldehyde. |
| Amines (RNH₂) | High | Formation of imines, facilitated by the electrophilic carbonyl. |
The aldehyde hydrogen of this compound can participate in radical reactions. A notable transformation is radical decarbonylation, where the aldehyde is converted into an alkyl radical through the loss of carbon monoxide. nih.gov This process offers a pathway to generate a C(sp³)-centered radical at the α-position, which can then undergo further functionalization. nih.gov
Recent studies have shown that aldehydes can serve as precursors to alkyl radicals under mild, photocatalytic conditions. acs.org For instance, ketyl radicals can be generated from aldehydes through a single-electron oxidation and desulfination of in situ formed α-hydroxy sulfinates. acs.org This approach avoids the need for highly reducing conditions. acs.org
Furthermore, the development of enantioselective catalytic radical decarbonylative azidation and cyanation of aldehydes has demonstrated the potential for stereocontrolled radical transformations. nih.gov In the context of this compound, such radical reactions could provide access to a variety of functionalized products with retention or control of stereochemistry at the α-center. The presence of the sulfonyl group could also influence the stability and reactivity of the radical intermediates formed. researchgate.net
Influence of the Sulfonyl Group on Reaction Pathways
The benzenesulfonyl group is not merely a spectator in the reactions of this compound. Its electronic properties profoundly influence the stability of intermediates and the regioselectivity of reactions.
A key consequence of the electron-withdrawing nature of the sulfonyl group is its ability to stabilize an adjacent carbanion. youtube.comorganicchemistrydata.orgyoutube.cominflibnet.ac.in This stabilization arises from a combination of inductive effects and the potential for delocalization of the negative charge onto the sulfonyl oxygens, possibly involving d-orbitals of sulfur. organicchemistrydata.org The stability of a carbanion is crucial in many organic reactions, as it often forms as a key intermediate. For derivatives of this compound where a carbanion can be generated, the sulfonyl group will play a critical role in facilitating its formation and influencing its subsequent reactions.
The relative stability of carbanions is a determining factor in many synthetic transformations, including condensation and alkylation reactions. inflibnet.ac.in The presence of the sulfonyl group can therefore open up reaction pathways that might not be accessible with simple aldehydes.
Functional groups on an aromatic ring can direct incoming electrophiles to specific positions (ortho, meta, or para). cognitoedu.org While the benzenesulfonyl group in this compound is attached to an aliphatic chain, the principles of directing effects can be relevant in reactions involving the benzene (B151609) ring of the sulfonyl group itself. The sulfonyl group is generally considered a deactivating and meta-directing group in electrophilic aromatic substitution reactions. youtube.com
The aldehyde group can also function as a directing group, often through the in situ formation of a transient directing group like an imine. nih.govacs.org In a molecule like this compound, the interplay between the directing effects of the sulfonyl group and the aldehyde or its derivatives could lead to complex and potentially controllable regioselectivity in various transformations. The outcome would likely depend on the specific reaction conditions and the catalyst employed. youtube.com
Comparative Analysis with Other Electron-Withdrawing Groups
The reactivity of this compound is fundamentally governed by the potent electron-withdrawing nature of the benzenesulfonyl group attached to the α-carbon. This group significantly influences the molecule's behavior in chemical reactions, both at the α-carbon and the adjacent aldehyde carbonyl group. To fully appreciate its role, a comparative analysis with other common electron-withdrawing groups (EWGs)—such as the nitro, cyano, and keto groups—is essential. This comparison focuses on two primary aspects: the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon.
Influence on α-Hydrogen Acidity and Carbanion Stability
The presence of an electron-withdrawing group dramatically increases the acidity of a proton on an adjacent carbon (the α-hydrogen) by stabilizing the resulting conjugate base (a carbanion) through inductive effects and/or resonance. fiveable.me The stability of this carbanion is crucial for reactions where it acts as a nucleophile, such as in aldol (B89426) and Michael-type reactions.
The benzenesulfonyl group (–SO₂Ph) is a powerful EWG that effectively stabilizes an adjacent negative charge. This stabilization arises from the strong inductive effect of the two oxygen atoms and the sulfur atom, and the delocalization of the negative charge into the d-orbitals of the sulfur atom. Similarly, nitro (–NO₂), cyano (–CN), and carbonyl (e.g., ketone, –COR) groups also increase the acidity of α-protons.
The relative strength of these EWGs in stabilizing a carbanion can be quantitatively compared by examining the pKₐ values of the corresponding α-protons in simple substituted methanes or similar systems. A lower pKₐ value indicates a more acidic proton and a more stable carbanion.
| Functional Group (EWG) | Representative Compound | Approximate pKₐ (in DMSO) |
| Nitro | Nitromethane (CH₃NO₂) | 17.2 |
| Benzenesulfonyl | Methyl phenyl sulfone (CH₃SO₂Ph) | 29.0 |
| Cyano | Acetonitrile (CH₃CN) | 31.3 |
| Ketone | Acetone (CH₃COCH₃) | 32.5 |
| Ester | Ethyl acetate (B1210297) (CH₃CO₂Et) | 32.5 |
This table presents approximate pKₐ values compiled from various sources to illustrate the general trend in α-hydrogen acidity imparted by different electron-withdrawing groups.
From the data, the nitro group is exceptionally effective at stabilizing a negative charge, making nitroalkanes significantly more acidic than compounds with other common EWGs. nih.gov The sulfonyl group is also a very strong activating group, rendering the α-proton in sulfones considerably more acidic than those in ketones, nitriles, or esters. The cyano group and carbonyl groups offer moderate stabilization. This suggests that in base-mediated reactions involving the deprotonation of the α-carbon, the formation of the carbanion from an α-sulfonyl aldehyde like this compound would be more favorable than from an analogous α-cyano or α-keto aldehyde, but less so than from an α-nitro aldehyde.
Influence on Carbonyl Electrophilicity
Electron-withdrawing groups at the α-position also enhance the reactivity of the aldehyde carbonyl group toward nucleophilic attack. By pulling electron density away from the carbonyl carbon through the sigma bond framework (inductive effect), the EWG increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile. academie-sciences.fr
The general order of reactivity for carbonyl compounds in nucleophilic additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization. wikipedia.org The introduction of an α-EWG further activates the aldehyde.
The sulfonyl group is recognized as being more electron-withdrawing than a carbonyl group. researchgate.net This strong inductive pull significantly enhances the electrophilicity of the aldehyde in this compound, making it highly susceptible to attack by a wide range of nucleophiles.
A quantitative measure of the electronic influence of these groups can be inferred from Hammett substituent constants (σ), which describe the electron-donating or withdrawing properties of substituents on a benzene ring. While these apply to aromatic systems, they provide a useful proxy for comparing the intrinsic inductive and resonance effects of the functional groups themselves.
| Substituent Group | Hammett Constant (σₚ) | Electronic Effect |
| -NO₂ | +0.78 | Strongly Withdrawing |
| -SO₂CH₃ | +0.72 | Strongly Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -COCH₃ | +0.50 | Withdrawing |
| -CO₂CH₃ | +0.45 | Withdrawing |
This table shows the Hammett para-substituent constants (σₚ), which reflect the combined inductive and resonance effects. Higher positive values indicate stronger electron-withdrawing character.
The Hammett constants confirm the potent electron-withdrawing power of the nitro and sulfonyl groups, which are comparable to each other and stronger than the cyano and acetyl groups. This translates to a higher degree of activation of the carbonyl group in α-sulfonyl and α-nitro aldehydes compared to their α-cyano or α-keto counterparts. Therefore, in reactions dominated by nucleophilic addition to the carbonyl, this compound is expected to exhibit high reactivity, comparable to or exceeding that of other α-substituted aldehydes. For instance, in reactions like cyanohydrin formation or Grignard additions, the enhanced electrophilicity of the carbonyl carbon is the key determinant of reaction rate.
Advanced Characterization and Spectroscopic Analysis in Research on 2 Benzenesulfonyl 2 Methyldecanal
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(Benzenesulfonyl)-2-methyldecanal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides critical data on the number and connectivity of hydrogen atoms. For this compound, the aldehydic proton (CHO) is expected to be highly deshielded due to the electronegativity of the adjacent carbonyl group, appearing as a singlet in the downfield region of 9-10 ppm. libretexts.orgoregonstate.edu The protons on the benzenesulfonyl group typically appear as a multiplet in the aromatic region (around 7.5-8.0 ppm). The single methyl group attached to the chiral α-carbon would yield a singlet at approximately 1.5 ppm. The numerous protons of the C8 alkyl chain (decanal moiety) would produce a series of overlapping multiplets in the upfield region (approx. 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. oregonstate.edu
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 200 ppm. oregonstate.edu The quaternary α-carbon, bonded to the sulfonyl group, methyl group, alkyl chain, and carbonyl group, would appear significantly downfield. The carbons of the phenyl ring would show characteristic signals in the 125-140 ppm range. The methyl carbon and the carbons of the decyl chain would be found in the upfield region (approx. 10-40 ppm).
Mechanistic Studies: Beyond structural confirmation, NMR is a vital tool for studying reaction mechanisms. In situ NMR monitoring allows researchers to track the progress of a reaction in real-time directly in the NMR tube. nih.gov By acquiring spectra at regular intervals, one can observe the disappearance of reactant signals (e.g., the starting materials for the synthesis of this compound) and the concurrent appearance of signals corresponding to the product. This quantitative data enables the determination of reaction kinetics, the identification of intermediates if they are sufficiently stable and abundant, and the optimization of reaction conditions. nih.gov
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| Aldehyde (CHO) | 9.0 - 10.0 (singlet) | ~200 | Highly deshielded due to carbonyl group. libretexts.orgoregonstate.edu |
| Aromatic (C₆H₅SO₂) | 7.5 - 8.0 (multiplet) | 125 - 140 | Typical range for a substituted benzene (B151609) ring. |
| α-Methyl (CH₃) | ~1.5 (singlet) | ~15-25 | Singlet due to absence of adjacent protons. |
| Decyl Chain (-CH₂-)ₙ | 0.8 - 1.6 (multiplets) | ~20-40 | Overlapping signals typical for a long alkyl chain. |
| Terminal Methyl (-CH₃) | ~0.9 (triplet) | ~14 | Couples with adjacent CH₂ group. |
| α-Carbon | N/A | ~70-85 | Quaternary carbon, shifted downfield by SO₂ and CHO groups. |
Role of Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution analysis. It also provides structural information via characteristic fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways would include:
α-Cleavage: A common fragmentation for aldehydes, leading to the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da). oregonstate.edu
McLafferty Rearrangement: If sterically feasible, this rearrangement could occur within the decyl chain, leading to the loss of a neutral alkene molecule. oregonstate.edu
C-S Bond Cleavage: Fragmentation can occur at the carbon-sulfur bond, resulting in ions corresponding to the benzenesulfonyl group (C₆H₅SO₂⁺, m/z 141) or the remaining organic fragment.
Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation, producing a series of alkyl cations separated by 14 Da (CH₂).
Reaction Monitoring: MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for reaction monitoring. mdpi.comresearchgate.net It allows for the sensitive detection of the starting materials, the main product, and any potential side products or impurities. By tracking the ion currents corresponding to the respective molecular ions, chemists can assess reaction completion, purity, and yield with high precision and sensitivity. mdpi.com
Predicted Mass Spectrometry Fragmentation Data
| Fragment Ion (m/z) | Proposed Identity/Loss |
|---|---|
| 338 | Molecular Ion [M]⁺ |
| 309 | [M - CHO]⁺ (Loss of formyl radical) |
| 197 | [M - C₆H₅SO₂]⁺ (Loss of benzenesulfonyl radical) |
| 141 | [C₆H₅SO₂]⁺ (Benzenesulfonyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a distinct "fingerprint" based on the vibrational frequencies of specific bonds.
The most diagnostic absorption bands for this molecule include:
Aldehyde C=O Stretch: A strong, sharp peak typically found in the range of 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde. orgchemboulder.compressbooks.pub
Aldehyde C-H Stretch: This often appears as a pair of weaker bands, one near 2830-2800 cm⁻¹ and another characteristic peak near 2720 cm⁻¹. The latter is particularly useful for distinguishing aldehydes from ketones. oregonstate.eduorgchemboulder.com
Sulfone S=O Stretches: The sulfone group exhibits two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically located around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.netacdlabs.com
Aromatic C=C Stretches: Medium to weak absorptions from the benzene ring are expected in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹) arise from the methyl and decyl groups.
The simultaneous presence of all these characteristic bands provides compelling evidence for the successful synthesis and purity of the target structure.
Expected Infrared Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
|---|---|---|---|
| 2960-2850 | Alkyl (CH₃, CH₂) | C-H Stretch | Strong |
| ~2720 | Aldehyde (CHO) | C-H Stretch | Weak to Medium |
| 1740-1720 | Aldehyde (CHO) | C=O Stretch | Strong |
| 1350-1300 | Sulfone (SO₂) | Asymmetric S=O Stretch | Strong |
| 1160-1120 | Sulfone (SO₂) | Symmetric S=O Stretch | Strong |
Advanced Spectroscopic Techniques in Elucidating Reaction Intermediates and Transition States
While NMR, MS, and IR are excellent for characterizing stable molecules, understanding a reaction mechanism often requires the study of highly reactive, short-lived species such as reaction intermediates and transition states. Although direct experimental observation of these species for this compound is not documented, advanced spectroscopic methods combined with computational chemistry provide the framework for such investigations.
The study of reactions involving sulfones, such as desulfonylation or substitutions at the α-carbon, often involves complex, multi-step pathways. Reactive intermediates, though fleeting, dictate the final product distribution. Techniques like flash photolysis coupled with transient absorption spectroscopy or rapid-injection NMR could potentially be used to generate and detect intermediates on very short timescales. nih.gov
More commonly, the structures of intermediates and transition states are explored through computational modeling, such as Density Functional Theory (DFT). acs.org These calculations can predict the geometries and energies of transient structures along a reaction coordinate. researchgate.net For instance, in a base-catalyzed reaction at the α-carbon of this compound, DFT could model the structure of the resulting carbanion intermediate and the transition state leading to its formation. These computational results can then be correlated with experimental kinetic data to build a comprehensive mechanistic picture. Such studies have been crucial in understanding reactivity in related sulfone systems, including SNAr reactions and transition-metal-catalyzed cross-couplings. acs.orgnih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms involving α-sulfonyl aldehydes. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the construction of detailed potential energy surfaces that map out the most likely reaction pathways.
For reactions involving compounds structurally related to 2-(Benzenesulfonyl)-2-methyldecanal, DFT calculations have been instrumental in understanding the stability of key radical intermediates. nih.gov For instance, in the amino-sulfonylation of alkenes, DFT studies have shown that the relative stability of the generated iminyl and tosyl radicals dictates the regioselectivity of the reaction. nih.gov The calculations can pinpoint the transition state structures, revealing critical bond-forming and bond-breaking events. For example, in the reaction of N-sulfonyl ketimine with styrene, the calculated length of the breaking N–S bond in the transition state (2.08 Å) compared to the ground state (1.73 Å) suggests an early transition state. nih.gov
Furthermore, DFT is employed to explore the feasibility of different mechanistic proposals. In reactions mediated by photocatalysis, DFT can model the energy transfer processes and the subsequent bond cleavages. nih.govresearchgate.net These calculations can also assess the impact of different ligands and catalysts on the reaction barriers, guiding the optimization of reaction conditions. researchgate.net
Table 1: Representative DFT-Calculated Parameters for Reactions Involving α-Sulfonyl Compounds
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Breaking N-S Bond Length (Transition State) | 2.08 Å | Amino-sulfonylation of styrene | nih.gov |
| Relative Free Energy of Transition State | Varies | Dependent on reaction pathway and catalyst | nih.govresearchgate.net |
Modeling of Electronic Structure and Reactivity of α-Sulfonyl Aldehydes
The electronic structure of α-sulfonyl aldehydes is fundamental to their reactivity. The sulfonyl group (–SO2–) is a strong electron-withdrawing group, which significantly influences the electron distribution within the molecule. This effect is particularly pronounced at the α-carbon, making the aldehydic proton acidic and susceptible to abstraction.
Computational models, including DFT, are used to analyze the electronic properties of these molecules. Key parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges are calculated to predict reactivity. The LUMO (Lowest Unoccupied Molecular Orbital) is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
The reactivity of related α-sulfonyl ketones has been explored through DFT calculations, which help to understand the properties of their radical ions formed during photoinduced electron transfer processes. acs.org Such studies provide insights into the pathways of competitive reduction and oxidation reactions. acs.org The analysis of local electrophilic indices and spin density can further elucidate the stability and reactivity differences between various radical intermediates that may form during reactions. nih.gov
Table 2: Calculated Electronic Properties of a Model α-Sulfonyl Aldehyde
| Property | Description | Implication for Reactivity |
|---|---|---|
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater susceptibility to nucleophilic attack at the carbonyl carbon. |
| α-Proton Acidity | Ease of removal of the proton on the carbon adjacent to the sulfonyl and carbonyl groups | Enhanced acidity facilitates enolate formation and subsequent reactions. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms | A large positive charge on the carbonyl carbon enhances its electrophilicity. |
Note: The values in this table are qualitative descriptions based on the general electronic effects of the sulfonyl and aldehyde groups. Specific calculated values for this compound would require dedicated computational studies.
Prediction of Stereochemical Outcomes and Enantioselectivity
Predicting the stereochemical outcome of reactions is a significant challenge in organic synthesis, and computational methods have emerged as a valuable tool in this endeavor. acs.org For reactions involving chiral catalysts, such as the addition of nucleophiles to aldehydes, computational models can be used to predict which stereoisomer will be the major product. acs.orgillinois.edu
In the context of organocatalysis, for example with chiral phosphoric acids, computational models can rationalize the observed enantioselectivities. acs.org These models analyze the transition state structures for the formation of both enantiomers. The energy difference between these transition states, which can be calculated using DFT, is related to the enantiomeric excess of the product. The lower energy transition state corresponds to the major enantiomer formed. acs.org These models consider non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate, the catalyst, and the nucleophile to explain the preference for one stereochemical pathway over another. acs.org
While specific studies on this compound are not prevalent, the principles derived from studies on other aldehydes and imines are applicable. The bulky benzenesulfonyl group and the methyl group at the α-position would play a crucial role in the steric interactions that govern stereoselectivity.
Conformational Analysis and Molecular Dynamics Simulations of Key Intermediates
The three-dimensional shape, or conformation, of molecules and their reaction intermediates can have a profound impact on reactivity and selectivity. Conformational analysis of α-sulfonyl aldehydes and their derivatives helps in understanding the preferred spatial arrangements of the atoms, which in turn can influence the accessibility of reactive sites.
Computational methods, including molecular mechanics and DFT, are used to perform conformational analyses. nih.govnih.gov These studies can identify the most stable conformers and the energy barriers to rotation around key single bonds. For acyclic α-fluoro sulfur compounds, for instance, a combination of crystallographic and computational analysis has highlighted the importance of hyperconjugative interactions in determining conformational preferences. nih.govnih.gov Similar stereoelectronic effects are expected to be at play in this compound, influencing the orientation of the bulky benzenesulfonyl group relative to the aldehyde functionality.
Molecular dynamics (MD) simulations can provide further insights by modeling the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of flexible molecules and to study the dynamics of reaction intermediates in solution. This can be particularly useful for understanding how the solvent and thermal motion influence the reaction pathway and stereochemical outcome.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-sulfonyl ketimine |
| Styrene |
Synthetic Utility and Transformational Chemistry of 2 Benzenesulfonyl 2 Methyldecanal Analogs
Role of the Sulfonyl Group as a Removable Auxiliary in Multi-Step Organic Synthesis
The sulfonyl group, particularly the benzenesulfonyl group, is an excellent activating group and a removable auxiliary in multi-step organic synthesis. Its strong electron-withdrawing nature facilitates reactions at the adjacent α-carbon. Once the desired transformations are complete, the sulfonyl group can be cleaved under various conditions, making it a valuable tool for synthetic chemists. utdallas.edu
Protecting groups are frequently employed in organic synthesis to ensure better control during intermediate steps and are typically removed at the end of the synthesis. utdallas.edu The acetyl group, for instance, can act as a protecting group for an amine to prevent it from undergoing side reactions. utdallas.edu Similarly, the sulfonyl group can be viewed as a transient activating group that is later removed.
The removal of the sulfonyl group, known as desulfonylation, can be achieved through reductive cleavage. This process allows for the conversion of the sulfonyl moiety into a variety of other functional groups, enhancing the synthetic utility of the initial α-sulfonyl aldehyde. researchgate.net
Conversion of α-Sulfonyl Aldehydes to Other Functional Groups
α-Sulfonyl aldehydes are versatile precursors that can be converted into a wide array of other functional groups through reactions involving either the aldehyde moiety or the α-substituted carbon.
Derivatization of the Aldehyde Moiety
The aldehyde functional group in α-sulfonyl aldehydes can undergo a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Derivatization for Analysis: Aldehydes are often derivatized to facilitate their analysis. A common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones, which can be analyzed by HPLC with UV detection. nih.gov This technique is applicable for the characterization of various aldehydes, including those in biological and environmental samples. nih.gov Another approach is the Hantzsch reaction, where aldehydes react with a β-diketone and ammonia (B1221849) to form fluorescent dihydropyridine (B1217469) derivatives, which can be analyzed by liquid chromatography-mass spectrometry. nih.gov
Reductive Coupling: The Ramachary Reductive Coupling offers a green and efficient method for constructing C-C bonds by reacting an aldehyde with an active methylene (B1212753) compound in the presence of a mild hydride donor. wordpress.com This method is compatible with a broad range of aldehydes and produces valuable α-substituted products. wordpress.com
Allylation: Catalytic allylation of aldehydes with simple alkenes can be achieved using a ternary hybrid catalyst system, providing a direct route to homoallylic alcohols under mild, visible-light-induced conditions. acs.org
A summary of common aldehyde derivatization reactions is presented below:
| Reaction | Reagent(s) | Product Type |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone |
| Hantzsch Reaction | β-Diketone, Ammonia | Dihydropyridine |
| Reductive Coupling | Active Methylene Compound, Hantzsch Ester | α-Substituted Product |
| Allylation | Alkene, Hybrid Catalyst System | Homoallylic Alcohol |
Transformations Involving the α-Substituted Carbon
The presence of the sulfonyl group activates the α-carbon, making the α-hydrogen acidic and susceptible to deprotonation. This allows for a range of transformations at this position.
α-Halogenation: Aldehydes can undergo α-halogenation in the presence of an acid catalyst. The reaction proceeds through an enol intermediate, which then reacts with a halogen (Cl₂, Br₂, or I₂). libretexts.org This reaction is synthetically useful as the resulting α-halo aldehyde can be converted into an α,β-unsaturated carbonyl compound through elimination. libretexts.org
Substitution Reactions: The α-carbon of sulfonyl compounds can be functionalized through various substitution reactions. After deprotonation with a suitable base, the resulting carbanion can react with a variety of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups. These transformations are fundamental in building molecular complexity. youtube.comyoutube.com
Cyclization Reactions Involving α-Sulfonyl Radicals
α-Sulfonyl radicals are key intermediates in a variety of cyclization reactions, providing access to cyclic and polycyclic structures. These radicals can be generated from α-sulfonyl compounds and can participate in intramolecular addition reactions with unsaturated systems.
The cyclization of α-sulfonyl-5-hexenyl radicals has been studied, revealing that the regioselectivity of the ring closure (5-exo vs. 6-endo) is influenced by substitution on the radical center and the double bond. acs.org For instance, the α-sulfonyl-5-methyl-5-hexenyl radical shows high regioselectivity for 6-endo cyclization. acs.org
Furthermore, sulfonyl radical-induced cyclization of 3-aza-1,5-enynes, catalyzed by copper, has been developed for the synthesis of 1,2-dihydropyridines. rsc.org This method provides a novel pathway to construct these heterocyclic scaffolds. rsc.org Radical cyclizations of cyclic ene sulfonamides can also lead to the formation of polycyclic imines through a process involving the elimination of a sulfonyl radical. nih.gov These reactions highlight the utility of sulfonyl radicals in constructing complex nitrogen-containing heterocycles. nih.gov
Applications in Building Complex Molecular Scaffolds
The unique reactivity of α-sulfonyl aldehydes makes them valuable building blocks for the construction of complex molecular scaffolds, which are foundational structures for developing new molecules in various scientific fields. mdpi.com
Construction of Chiral α-Quaternary Sulfones
The synthesis of chiral molecules containing an all-carbon quaternary stereocenter is a significant challenge in organic synthesis. bohrium.comrsc.org α-Sulfonyl compounds serve as important precursors for the construction of chiral α-quaternary sulfones, which are privileged structural motifs in many biologically active molecules and pharmaceuticals. bohrium.comresearchgate.net
Recent advances have focused on developing catalytic and enantioselective methods to create these challenging stereocenters. bohrium.comrsc.org One innovative approach involves the copper-catalyzed vicinal cyano-arylsulfonylation of acrylamides using sulfur dioxide, which provides access to chiral sulfones with excellent enantioselectivity. rsc.org Another strategy employs a photoinduced radical sulfur dioxide insertion followed by an asymmetric Truce-Smiles rearrangement to construct chiral sulfones bearing quaternary carbon stereocenters. nih.gov
These methods demonstrate the power of leveraging the chemistry of sulfonyl groups to address longstanding challenges in asymmetric synthesis and provide access to valuable and complex chiral building blocks. nih.govacs.org
Access to β-Amino Alcohols and α-Amino Acids
The synthetic utility of α-benzenesulfonyl aldehydes, such as 2-(benzenesulfonyl)-2-methyldecanal, extends to the preparation of valuable nitrogen-containing compounds like β-amino alcohols and α-amino acids. These motifs are prevalent in pharmaceuticals, natural products, and serve as crucial chiral ligands in asymmetric catalysis. westlake.edu.cn The presence of both an aldehyde and a sulfonyl group in the parent structure provides multiple avenues for transformation into these target molecules.
One common strategy to access β-amino alcohols involves the coupling of aldehydes with imines. westlake.edu.cn For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines can produce β-amino alcohols with adjacent stereocenters. westlake.edu.cnorganic-chemistry.org In a hypothetical application to an analog of this compound, the aldehyde moiety could react with a suitable N-sulfonyl imine. Alternatively, the α-sulfonyl aldehyde itself could be converted into an N-sulfonyl imine, which would then undergo a coupling reaction with another aldehyde. The use of strongly electron-withdrawing protecting groups on the imine can control the reaction's selectivity. westlake.edu.cn Another approach involves the photoredox-catalyzed reaction of imines to yield β-amino alcohols. organic-chemistry.org
The synthesis of β-amino alcohols can also be achieved through the reduction of α-amino ketones. nih.gov These ketones can be prepared from α-amino acids. researchgate.net Furthermore, the Henry reaction, which is an aldol-type addition of a nitroalkane to a carbonyl compound, followed by the reduction of the resulting β-nitro alcohol, is a well-established method for synthesizing β-amino alcohols. nih.gov A compound like this compound could potentially undergo a Henry reaction with a nitroalkane, with the resulting product being reduced to the corresponding β-amino alcohol.
For the synthesis of α-amino acids, several classical and modern methods can be adapted. The Strecker synthesis is a prominent method that creates an α-amino acid from an aldehyde, ammonia, and cyanide. libretexts.orgyoutube.com The aldehyde, in this case, would be this compound. The reaction proceeds through an α-amino nitrile intermediate, which is then hydrolyzed to the α-amino acid. libretexts.org
Another versatile method is the amination of α-halo carboxylic acids, which can be prepared from the corresponding carboxylic acids via reactions like the Hell-Volhard-Zelinskii reaction. libretexts.org In this context, the this compound would first be oxidized to the corresponding carboxylic acid, followed by α-halogenation and subsequent amination.
The amidomalonate synthesis offers another route, where a malonic ester derivative is alkylated and then hydrolyzed and decarboxylated to give the final α-amino acid. libretexts.orglibretexts.org A variation of this, the N-formylaminomalonic ester synthesis, also introduces the α-amino acid group via the alkylation of an enolate. libretexts.org These methods provide a reliable pathway to racemic α-amino acids, which can then be resolved to obtain the desired enantiomer. libretexts.orglibretexts.org
| Compound Name | IUPAC Name | Molecular Formula | Use in Synthesis |
| This compound | This compound | C₁₇H₂₆O₃S | Starting material for β-amino alcohol and α-amino acid synthesis |
| β-Amino alcohol | 2-Amino-1-hydroxyalkane | Variable | Synthetic target |
| α-Amino acid | 2-Aminocarboxylic acid | Variable | Synthetic target |
| N-Sulfonyl imine | N-Sulfonyl-alkanimine | Variable | Intermediate in β-amino alcohol synthesis organic-chemistry.org |
| α-Amino ketone | 1-Amino-2-alkanone | Variable | Intermediate in β-amino alcohol synthesis nih.gov |
| β-Nitro alcohol | 1-Nitro-2-alkanol | Variable | Intermediate in β-amino alcohol synthesis nih.gov |
| α-Amino nitrile | 2-Aminonitrile | Variable | Intermediate in Strecker synthesis libretexts.org |
| α-Halo carboxylic acid | 2-Halocarboxylic acid | Variable | Intermediate in α-amino acid synthesis libretexts.org |
Directed Functionalization Strategies Utilizing Sulfonyl Groups
The sulfonyl group is a powerful functional group in organic synthesis, not only for its influence on the acidity of adjacent protons but also for its ability to direct functionalization at remote positions within a molecule. ontosight.ai In compounds like this compound, the benzenesulfonyl group can be exploited to achieve selective C-H functionalization, a highly sought-after transformation in modern drug discovery and organic synthesis. acs.org
The sulfonamide moiety, which is structurally related to the benzenesulfonyl group, has been successfully used as a directing group for a variety of C-H functionalization reactions, including olefination, arylation, alkylation, halogenation, and carbonylation. acs.org These transformations allow for the late-stage diversification of complex molecules, which is particularly valuable in the development of new pharmaceutical candidates. acs.org The sulfonyl group in this compound can similarly direct the functionalization of the benzene (B151609) ring, typically at the ortho position, through the formation of a palladacycle or a similar metallacyclic intermediate. wiley.com
Transition metal-catalyzed reactions, often employing palladium, rhodium, or ruthenium, are commonly used for such directed functionalizations. acs.orgwiley.com For example, a palladium-catalyzed process could selectively introduce a new substituent at the ortho-position of the phenyl ring of the benzenesulfonyl group. This strategy provides a means to elaborate the molecular structure and access a range of analogs that would be difficult to synthesize otherwise.
Furthermore, the sulfonyl group can influence the stereochemical outcome of reactions at adjacent centers through chelation control. consensus.appnih.gov In reactions involving the aldehyde group of this compound, the oxygen atoms of the sulfonyl group can coordinate to a Lewis acid, creating a rigid cyclic transition state. This can lead to highly diastereoselective additions of nucleophiles to the aldehyde carbonyl. For instance, chelation-controlled additions of organozinc reagents to α-silyloxy aldehydes have been shown to proceed with high diastereoselectivity. nih.gov A similar principle could be applied to α-sulfonyl aldehydes, where the sulfonyl group acts as the chelating moiety, thereby controlling the stereochemistry of the newly formed stereocenter.
The ability of the sulfonyl group to act as a directing and controlling element significantly enhances the synthetic value of this compound and its analogs, making them versatile intermediates for the construction of complex and functionally diverse molecules.
| Compound Name | Role/Significance | Relevant Synthetic Transformations |
| This compound | Substrate for directed functionalization | Ortho-C-H functionalization of the phenyl ring, chelation-controlled nucleophilic addition to the aldehyde |
| Sulfonamide | Directing group | C-H olefination, arylation, alkylation, halogenation, carbonylation acs.org |
| Palladacycle | Reaction intermediate | Intermediate in palladium-catalyzed C-H functionalization wiley.com |
Future Research Directions and Perspectives
Development of Novel Asymmetric Synthetic Methodologies for α-Sulfonyl Aldehydes
The generation of chiral centers is a cornerstone of modern organic synthesis, particularly for pharmaceutical and biological applications. For α-sulfonyl aldehydes, especially those with a quaternary stereocenter like 2-(Benzenesulfonyl)-2-methyldecanal, the development of asymmetric synthetic methodologies is of paramount importance. Future work will likely move beyond classical approaches to embrace innovative strategies that offer high enantioselectivity and atom economy.
One promising avenue is the adaptation of radical-based transformations. For instance, a synergistic triple-catalysis approach, recently used for the asymmetric α-C–H addition of N-sulfonyl amines to aldehydes, could be explored. acs.org This method, which combines photoredox, chromium, and hydrogen-atom transfer catalysis, demonstrates the potential for creating complex stereocenters under mild conditions. acs.org The development of analogous radical reactions for the direct asymmetric sulfonylation of α-branched aldehydes would be a significant breakthrough.
Another area of focus is the direct asymmetric functionalization of α-branched aldehydes. Research into proline-catalyzed reactions between α-branched aldehydes and sulfonyl azides has yielded α-sulfamidated products with moderate to high enantiomeric excess. dntb.gov.ua Future methodologies could build upon this by designing more effective organocatalysts or reaction conditions to improve stereocontrol. The development of novel chiral aldehyde catalysts, which have shown success in other asymmetric transformations, could also be applied to the synthesis of chiral α-sulfonyl aldehydes. rsc.orgresearchgate.net
| Methodology | Reactants | Catalyst/Reagent | Key Feature | Ref |
| Asymmetric α-Sulfamidation | α-Branched Aldehyde, Sulfonyl Azide | Proline | Direct formation of α-sulfamidated products | dntb.gov.ua |
| Asymmetric Synthesis of Alcohols | Aldehyde, Chiral Sulfonimidoyl Complex | Titanium Complex | Use of a chiral sulfonyl-containing reagent | nih.gov |
| Asymmetric α-Alkylation | α-Branched Aldehyde, Diarylbromomethane | Primary Aminothiourea | SN1 pathway via anion-binding catalysis | nih.gov |
Exploration of New Catalytic Systems for Enhanced Efficiency and Stereoselectivity
The efficiency and selectivity of synthetic methods for α-sulfonyl aldehydes are critically dependent on the catalytic system employed. Future research will undoubtedly focus on discovering and optimizing new catalysts that offer superior performance.
Photoredox catalysis, often merged with other catalytic modes, stands out as a powerful tool. Dual and triple catalytic systems, such as those combining an amine catalyst with a photocatalyst, have enabled the α-functionalization of aldehydes with high enantioselectivity. beilstein-journals.org A significant future direction would be to apply these systems to the direct introduction of a sulfonyl group at the α-position of branched aldehydes. The development of novel, earth-abundant metal catalysts, as an alternative to iridium and ruthenium, is also a key goal for sustainable chemistry. beilstein-journals.org
Furthermore, the design of bifunctional catalysts that can activate both the aldehyde and the sulfonylating agent simultaneously is a promising strategy. rsc.org For example, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-branched aldehydes through an anion-binding mechanism, representing a distinct mode of activation. nih.gov Exploring similar anion-binding catalysts for sulfonylation reactions could lead to new, highly selective transformations. The use of rhodium, iridium, or copper-based catalysts, which have been effective in the asymmetric hydrogenation of related α,β-unsaturated sulfones, could also be adapted for the synthesis of chiral α-sulfonyl aldehydes. acs.org
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The synergy between experimental studies and computational modeling provides a powerful platform for elucidating complex reaction pathways.
Future investigations into the synthesis of α-sulfonyl aldehydes will benefit immensely from such a combined approach. Experimental techniques like kinetic analysis, radical trapping experiments, and in-situ NMR studies (e.g., ¹¹⁹Sn NMR for organotin-catalyzed reactions) can provide critical data on reaction intermediates and transition states. acs.orgnih.gov For instance, detailed studies involving the creation of Stern–Volmer plots, kinetic isotope effect measurements, and Hammett plots have been used to unravel the intricate pathways of multicatalytic systems. acs.org
These experimental findings can be complemented by high-level computational studies, such as Density Functional Theory (DFT) calculations. acs.org DFT can be used to model transition state structures, calculate activation energies, and rationalize the origins of stereoselectivity. researchgate.net Applying these combined approaches to the synthesis of this compound and its analogs will enable researchers to understand the precise roles of catalysts, substrates, and reagents, thereby facilitating the development of next-generation synthetic protocols with enhanced control and efficiency. researchgate.net
Expansion of Synthetic Applications in Stereoselective C-C and C-Heteroatom Bond Formation
The unique electronic properties of α-sulfonyl aldehydes make them versatile building blocks for the stereoselective formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. A significant future research direction is the expansion of their synthetic utility beyond their current applications.
For C-C bond formation, α-sulfonyl aldehydes can serve as precursors in a variety of coupling reactions. Research into catalytic reductive coupling reactions, for example, has shown that α-keto aldehydes can react with enynes to form complex dienone products stereoselectively. nih.gov Exploring similar hydrogen-mediated C-C bond formations using α-sulfonyl aldehydes could open new pathways to structurally diverse molecules. Additionally, leveraging the aldehyde as a handle for hydroacylation or other cross-coupling reactions represents a promising area for creating complex carbon skeletons. mdpi.com
The development of methods for C-heteroatom bond formation is another critical area. The α-position, activated by the sulfonyl group, is a prime site for introducing nitrogen, oxygen, or sulfur functionalities. Recent advances in the functionalization of other activated carbons, such as alkyl germanes, have enabled a wide range of C-X bond formations, including cyanation, azidation, and C-S bond formation. nih.govresearchgate.net Adapting these photocatalytic or radical-based methods for α-sulfonyl aldehydes would significantly broaden their synthetic scope and provide access to a host of novel compounds. rsc.org
Investigation of Related α-Sulfonyl Carbonyl Compounds with Branched Aldehyde Substrates
The chemistry developed for this compound can be extended to a broader class of related α-sulfonyl carbonyl compounds and other branched aldehyde substrates. Investigating these related structures will not only test the generality of existing synthetic methods but also uncover new reactivity patterns.
A key area of exploration is the synthesis and reactivity of α-sulfenylated and α-sulfinylated carbonyl compounds. While methods exist for the synthesis of α-sulfenylated aldehydes, many rely on electrophilic sulfur reagents and are less developed for branched substrates. nih.gov Future work could focus on developing greener, more efficient catalytic methods for accessing these related sulfur-containing carbonyls.
Furthermore, the insights gained from studying α-branched aldehydes can be applied to other challenging substrates, such as α,α-dialkyl aldehydes or α-alkoxy aldehydes, which have proven difficult to functionalize using current catalytic systems. nih.gov By systematically studying the influence of different sulfonyl groups (e.g., aryl vs. alkyl) and various substitution patterns on the aldehyde, a more comprehensive understanding of the structure-reactivity relationships can be achieved. This knowledge will be invaluable for designing synthetic strategies for a wide array of complex target molecules.
| Compound Class | Research Focus | Potential Methodologies | Ref |
| α-Sulfamido Aldehydes | Direct asymmetric synthesis from branched aldehydes | Organocatalysis (e.g., Proline) | dntb.gov.ua |
| α-Sulfenylated Aldehydes | Development of greener synthetic routes | Catalytic oxidation of thiophenols in the presence of amines | nih.gov |
| β-Chiral Sulfones | Asymmetric synthesis from unsaturated precursors | Rh-, Ir-, or Cu-catalyzed asymmetric hydrogenation | acs.org |
Q & A
Q. What are the established synthetic routes for 2-(Benzenesulfonyl)-2-methyldecanal, and what critical reaction conditions must be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted aldehyde precursor (e.g., 2-methyldecanal) with benzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane or aqueous acetone) . Temperature control (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde:sulfonyl chloride) are critical to minimize side reactions like over-sulfonation. Purification often employs silica gel chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) .
Q. How is structural confirmation and purity assessment performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and aliphatic chain integration.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do substituent modifications on the benzenesulfonyl moiety affect the compound’s bioactivity or physicochemical properties?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO, -CF) or electron-donating (e.g., -OCH) groups at para or meta positions. For example:
- Fluorescent Probes : 2-Hydroxy naphthalimide (NR) conjugated to benzenesulfonyl derivatives showed that ortho-substituted groups enhance HS detection sensitivity by altering electron density .
- Enzyme Inhibition : Para-CF groups increase hydrophobic interactions with serine proteases, improving inhibitory activity (IC < 1 µM) .
Q. What strategies resolve contradictions in reported biological activities of benzenesulfonyl derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO vs. aqueous solutions).
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents, while molecular docking identifies binding site discrepancies .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .
Q. How can this compound be applied in designing enzyme-activated prodrugs or fluorescent probes?
- Methodological Answer :
- Prodrug Design : The sulfonyl group acts as a masking agent for hydroxyl or amine functionalities. Enzymatic cleavage (e.g., esterases) releases active drug molecules, monitored via HPLC-MS/MS .
- Fluorescent Probes : Conjugation with fluorophores (e.g., naphthalimide) enables HS-specific detection. In vitro validation uses HeLa cells incubated with probes (10 µM), with fluorescence quantified via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
